molecular formula C12H21NO3 B1610277 (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate CAS No. 639458-43-8

(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1610277
CAS No.: 639458-43-8
M. Wt: 227.3 g/mol
InChI Key: VPUHJQDNBOTMSI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl 2-oxoethyl reagents under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

639458-43-8

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3/t10-/m0/s1

InChI Key

VPUHJQDNBOTMSI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC=O

SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=O

Origin of Product

United States

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